1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Anti-glioma Glioblastoma Structure-Activity Relationship

1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one belongs to the pyrano[2,3-c]pyrazole heterocyclic class and was specifically investigated within a series of N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoles screened for kinase inhibition and anti-glioma activity. The compound features a 4-chlorophenyl group at the N1 position, methyl substituents at C3 and C4, and a calculated aqueous solubility of 0.15 g/L at 25 °C.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.7
CAS No. 74169-54-3
Cat. No. B2736988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
CAS74169-54-3
Molecular FormulaC14H11ClN2O2
Molecular Weight274.7
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C14H11ClN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3
InChIKeyYUUPOEIPCKZQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (CAS 74169-54-3): Pyrano[2,3-c]pyrazole Scaffold in Kinase-Focused Anti-Glioma SAR Libraries


1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one belongs to the pyrano[2,3-c]pyrazole heterocyclic class and was specifically investigated within a series of N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoles screened for kinase inhibition and anti-glioma activity [1]. The compound features a 4-chlorophenyl group at the N1 position, methyl substituents at C3 and C4, and a calculated aqueous solubility of 0.15 g/L at 25 °C . Commercially supplied at ≥98% purity with 4°C storage , it serves as both a key SAR probe and a potential synthetic intermediate in medicinal chemistry programs targeting glioblastoma.

Positional Substituent Impact in Pyrano[2,3-c]pyrazol-6-one Series: Why 4-Chlorophenyl Cannot Replace Phenyl for Anti-Glioma Activity


Within the same pyrano[2,3-c]pyrazol-6-one chemotype, the nature of the 4-substituent on the pyran ring decisively dictates anti-glioma potency. In a direct comparison, the 4-chlorophenyl analog (compound 4d, the target compound) exhibited no measurable growth inhibition (EC50 >100 µM) against GL261 glioblastoma cells, whereas the phenyl-substituted analog 4j achieved an EC50 of 20 ± 3 µM under identical assay conditions [1]. Furthermore, only 4j displayed significant AKT2 kinase inhibition in a 139-kinase panel, while no kinase inhibitory activity was reported for the 4-chlorophenyl derivative [1]. Consequently, any assumption that 4-halophenyl and phenyl analogs are functionally interchangeable would lead to a complete loss of the desired biological activity, underscoring the necessity of substituent-specific compound selection.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (CAS 74169-54-3)


Head-to-Head GL261 Anti-Proliferative Potency: 4-Chlorophenyl Analog (4d) vs. Phenyl Analog (4j)

In the only available direct head-to-head comparison, compound 4d (the target, 4-chlorophenyl) exhibited an EC50 >100 µM against the GL261 murine glioblastoma cell line, while the phenyl-substituted analog 4j achieved an EC50 of 20 ± 3 µM. The reference PKB inhibitor MK-2206 showed an EC50 of 2 ± 0.5 µM [1]. All assays were performed in triplicate using a 72-hour dose-response protocol [1].

Anti-glioma Glioblastoma Structure-Activity Relationship

AKT2/PKBβ Kinase Inhibition: Phenyl Analog 4j Active, 4-Chlorophenyl Analog Inactive

Compound 4j was screened at 5 µM against 139 purified kinases and specifically inhibited AKT2/PKBβ, with IC50 values of 12 µM (AKT2) and 14 µM (AKT1) [1]. In contrast, no significant kinase inhibition was detected for compound 4d (4-chlorophenyl) in the same study, consistent with its poor cellular potency [1]. This class-level observation indicates that the 4-chlorophenyl moiety abolishes AKT2 engagement.

Kinase profiling AKT2/PKBβ Selectivity

Aqueous Solubility: 1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one vs. Predicted Class Baseline

The predicted aqueous solubility of 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is 0.15 g/L at 25 °C (calculated) . While no direct experimental comparator exists for the phenyl analog, this low solubility is characteristic of neutral, polycyclic heterocycles with high aromatic content and influences solvent selection for in vitro assays (e.g., DMSO stock concentration, potential precipitation in aqueous media).

Physicochemical property Solubility Formulation

Commercial Purity and Storage: ≥98% Purity with 4°C Storage for Reproducible Research

The compound is commercially available at ≥98% purity (as measured by HPLC) and is recommended for storage at 4°C to ensure stability . While purity specifications are standard across the compound series, this level minimizes batch-to-batch variability in biological assays, which is particularly critical when the compound is employed as a negative control or an intermediate for further derivatization.

Purity Storage Procurement

Procurement-Relevant Application Scenarios for 1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one


Negative Control in GL261 Glioblastoma Cell Viability Assays

The compound (4d) with an EC50 >100 µM in GL261 cells [1] provides a well-characterized inactive control alongside the active phenyl analog 4j (EC50 20 µM). This pairing enables robust SAR validation, dose-response benchmarking, and counter-screening to confirm on-target anti-glioma effects.

Inactive Comparator for AKT2/PKBβ Kinase Profiling Panels

In kinase selectivity screens of 139 purified kinases, the phenyl analog 4j specifically inhibited AKT2, whereas the 4-chlorophenyl analog lacked detectable inhibition [1]. Incorporating the target compound as an inactive comparator helps distinguish specific kinase engagement from non-specific cytotoxicity.

Synthetic Intermediate for Active Pyrano[2,3-c]pyrazole Derivatives

The compound's established synthetic accessibility and core structure position it as a versatile intermediate for generating active analogs, including the phenyl variant 4j, via aldehyde variation in the DABCO-catalyzed three-component reaction [1]. This supports library expansion in medicinal chemistry programs.

Solubility Reference Standard for Pyrano[2,3-c]pyrazole Physical Chemistry Studies

With a calculated aqueous solubility of 0.15 g/L at 25 °C , the compound functions as a reference point for evaluating the effect of 4-substituents on solubility within the series, aiding in the design of analogs with improved biopharmaceutical properties.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.